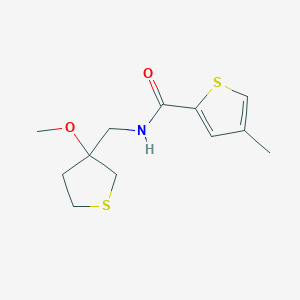
2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Ether Formation: The phenoxy group can be introduced through a nucleophilic substitution reaction between 2,3-dimethylphenol and an appropriate halogenated precursor.
Final Coupling: The final step involves coupling the thiazole derivative with the phenoxy derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxy group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one: Lacks the phenyl group on the thiazole ring.
2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)ethan-1-one: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The presence of both the phenyl and thiazole rings in 2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one may confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13-8-7-11-18(14(13)2)23-12-17(22)19-15(3)21-20(24-19)16-9-5-4-6-10-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMCHAUQEOVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

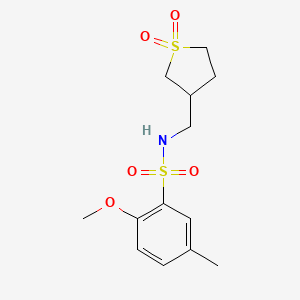
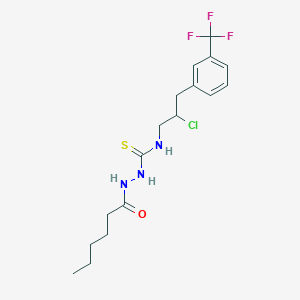
![2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2601133.png)
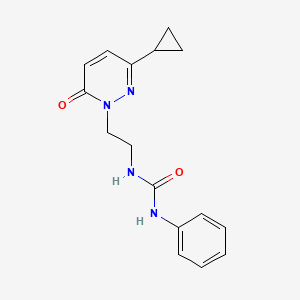
![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
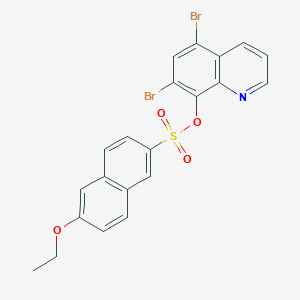
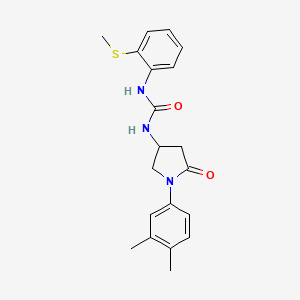
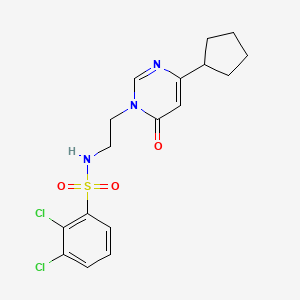
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2601146.png)
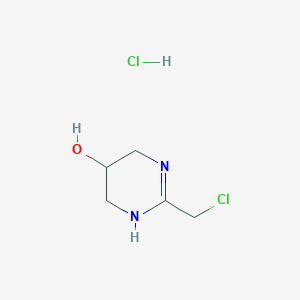

![3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)
